
2,2'-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid is a dicarboxylic acid with the molecular formula C11H18O4. This compound is characterized by the presence of a cyclopropane ring substituted with two methyl groups and two acetic acid groups. It is a relatively rare compound with unique structural features that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid typically involves the reaction of 3,3-dimethylcyclopropane-1,2-diol with bromoacetic acid esters under basic conditions. The intermediate product is then subjected to epoxidation using potassium tert-butoxide and tert-butyl hydroperoxide to yield the final compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely involve optimization of reaction parameters to maximize yield and purity.
化学反应分析
Types of Reactions
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can donate protons (acting as a Bronsted acid) and participate in various biochemical reactions. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in chemical synthesis .
相似化合物的比较
Similar Compounds
2,2’-(Cyclopropane-1,1-diyl)diacetic acid: Similar structure but lacks the methyl groups on the cyclopropane ring.
2,2’-(3-Methylcyclohexane-1,1-diyl)diacetic acid: Contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
2,2’-(3,3-Dimethylcyclopropane-1,2-diyl)diacetic acid is unique due to the presence of the dimethyl-substituted cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
100145-14-0 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC 名称 |
2-[3-(carboxymethyl)-2,2-dimethylcyclopropyl]acetic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(3-7(10)11)6(9)4-8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
InChI 键 |
SHAQRECSQXZUMW-UHFFFAOYSA-N |
SMILES |
CC1(C(C1CC(=O)O)CC(=O)O)C |
规范 SMILES |
CC1(C(C1CC(=O)O)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


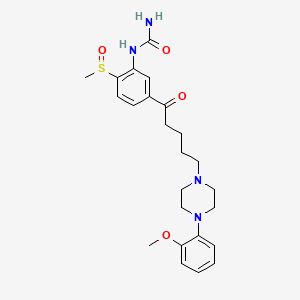
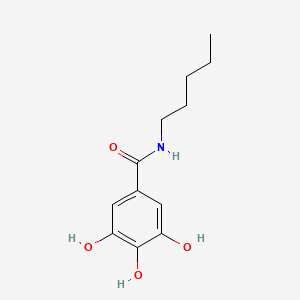
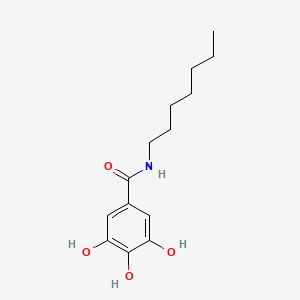

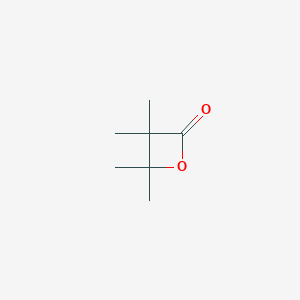
![Phenol, 4,4'-(1-methylethylidene)bis[2-[(diethylamino)methyl]-](/img/structure/B3044461.png)

![1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B3044463.png)
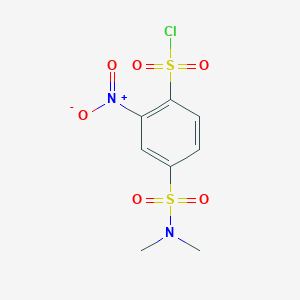
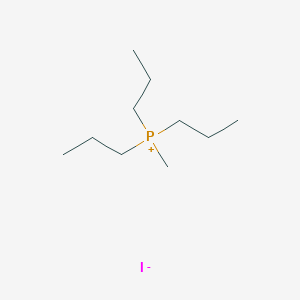
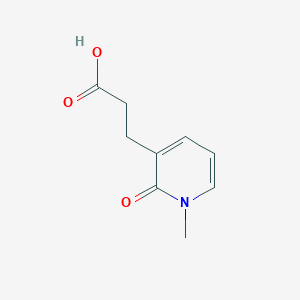
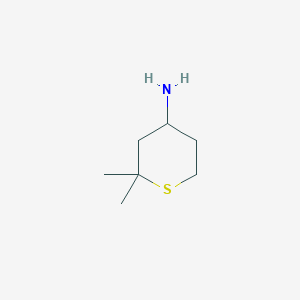
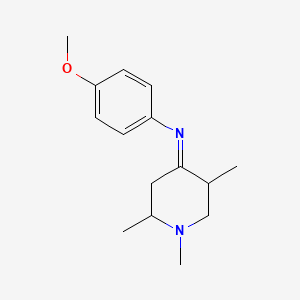
![7H-1,3,4-Thiadiazolo[3,2-a]pyrimidine, 5,7,7-trimethyl-](/img/structure/B3044475.png)
